2-[2-(3-pyridin-3-ylphenyl)-2H-tetrazol-5-yl]pyridine
CAS No.: 605647-39-0
Cat. No.: VC16875293
Molecular Formula: C17H12N6
Molecular Weight: 300.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 605647-39-0 |
|---|---|
| Molecular Formula | C17H12N6 |
| Molecular Weight | 300.32 g/mol |
| IUPAC Name | 2-[2-(3-pyridin-3-ylphenyl)tetrazol-5-yl]pyridine |
| Standard InChI | InChI=1S/C17H12N6/c1-2-10-19-16(8-1)17-20-22-23(21-17)15-7-3-5-13(11-15)14-6-4-9-18-12-14/h1-12H |
| Standard InChI Key | WXYKFMCIKBZGRS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=NC(=C1)C2=NN(N=N2)C3=CC=CC(=C3)C4=CN=CC=C4 |
Introduction
Chemical Structure and Nomenclature
2-[2-(3-Pyridin-3-ylphenyl)-2H-tetrazol-5-yl]pyridine (systematic IUPAC name: pyridin-3-yl-[5-(pyridin-2-yl)-2H-tetrazol-2-yl]benzene) consists of a tetrazole core (a five-membered ring with four nitrogen atoms) substituted at the 2-position with a pyridin-3-ylphenyl group and at the 5-position with a pyridine ring. The tetrazole exists in two tautomeric forms (1H- and 2H-), but X-ray diffraction data from analogous compounds confirm that the 2H-tautomer is favored in the solid state due to stabilization via intermolecular hydrogen bonding .
Synthesis and Optimization
Copper-Catalyzed Heteroarylation
A robust synthesis route for related tetrazolylpyridines involves copper-catalyzed aerobic oxidative coupling. For example, 3-(5-phenyl-2H-tetrazol-2-yl)pyridine was synthesized in 87% yield via the reaction of 5-phenyl-1H-tetrazole with pyridine-3-ylboronic acid in dimethyl sulfoxide (DMSO) using Cu₂O as a catalyst under oxygen atmosphere . This method’s efficiency suggests its adaptability for synthesizing 2-[2-(3-pyridin-3-ylphenyl)-2H-tetrazol-5-yl]pyridine by substituting phenylboronic acid with 3-pyridinylphenylboronic acid.
Reaction Conditions
Alternative Pathways: Suzuki-Miyaura Coupling
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura method, are viable for introducing aryl groups to tetrazole rings. A study on influenza inhibitors demonstrated the utility of arylboronic acids in constructing pyridinone-tetrazole hybrids under conditions involving Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water . Adapting this protocol could enable the incorporation of the 3-pyridin-3-ylphenyl moiety.
Physicochemical Properties
The compound’s properties are inferred from structurally analogous molecules:
| Property | Value (Analogous Compound) | Source |
|---|---|---|
| Molecular Weight | 147.137 g/mol | |
| Melting Point | 214–215°C | |
| Boiling Point | 377.1±34.0°C | |
| Density | 1.4±0.1 g/cm³ | |
| LogP (Partition Coeff.) | Estimated: 2.1 (via QSAR) |
The addition of the 3-pyridin-3-ylphenyl group is expected to increase lipophilicity compared to simpler tetrazolylpyridines, potentially enhancing blood-brain barrier penetration .
Structural Characterization
X-Ray Diffraction Analysis
Single-crystal X-ray studies of 3-(5-phenyl-2H-tetrazol-2-yl)pyridine reveal a planar tetrazole ring with dihedral angles of 5.2° and 12.4° relative to the pyridine and phenyl rings, respectively . The N2–C bond length (1.347 Å) confirms the 2H-tautomer’s prevalence. Similar geometry is anticipated for 2-[2-(3-pyridin-3-ylphenyl)-2H-tetrazol-5-yl]pyridine, with slight distortions due to steric effects from the additional pyridine.
Spectroscopic Data
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¹H NMR: Pyridine protons resonate at δ 9.37–7.57 ppm, while phenyl protons appear at δ 8.22–7.57 ppm .
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¹³C NMR: The tetrazole C5 signal is observed at δ 164.85 ppm, confirming N2-substitution .
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IR Spectroscopy: Stretching vibrations at 1600 cm⁻¹ (C=N) and 3100 cm⁻¹ (aromatic C–H) .
Stability and Thermal Behavior
Differential scanning calorimetry (DSC) of 3-(5-phenyl-2H-tetrazol-2-yl)pyridine shows a melting onset at 120.3°C and a heat of fusion of 119 J/g . The title compound’s thermal stability is likely comparable, though the bulkier substituents may raise the melting point slightly.
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